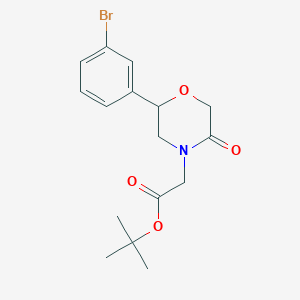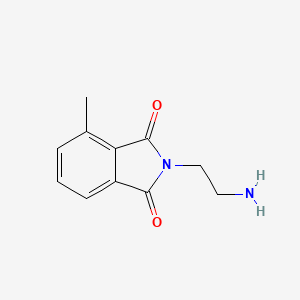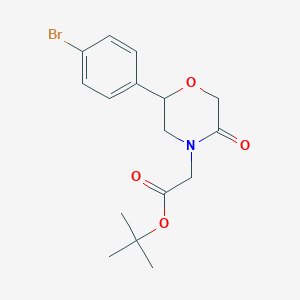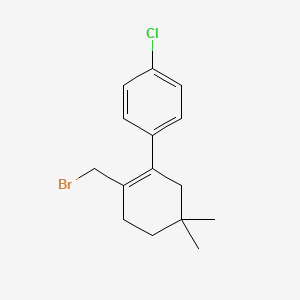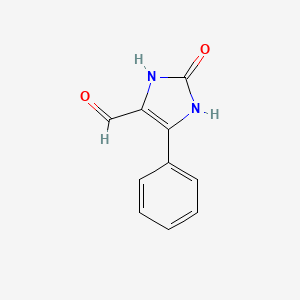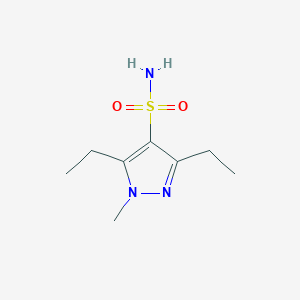
3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonamide
Vue d'ensemble
Description
3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Also known as DESI, this compound is a sulfonamide derivative that belongs to the pyrazole family. DESI has shown promising results in scientific research, particularly in the field of mass spectrometry imaging. In
Applications De Recherche Scientifique
COX-2 Inhibitors
- A study by Penning et al. (1997) involved synthesizing and evaluating a series of sulfonamide-containing 1,5-diarylpyrazole derivatives for their ability to block cyclooxygenase-2 (COX-2). This research led to the development of celecoxib, a drug in clinical trials for rheumatoid arthritis and osteoarthritis treatment Penning et al., 1997.
Carbonic Anhydrase and Acetylcholinesterase Inhibition
- Ozmen Ozgun et al. (2019) synthesized pyrazoline benzensulfonamides and evaluated their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. This research suggests the potential of these compounds in developing novel inhibitors for these enzymes Ozmen Ozgun et al., 2019.
Antimicrobial and Antiproliferative Activities
- El‐Emary et al. (2002) explored the synthesis and antimicrobial activity of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, indicating potential applications in antimicrobial treatments El‐Emary et al., 2002.
- Mert et al. (2014) synthesized pyrazole-sulfonamide derivatives and tested their antiproliferative activities against cancer cell lines, showing promising results for cancer treatment Mert et al., 2014.
Metal Complex Inhibition
- Büyükkıdan et al. (2017) synthesized metal complexes of pyrazole-based sulfonamide and investigated their inhibitory activity on human carbonic anhydrase isoenzymes, revealing potential therapeutic applications Büyükkıdan et al., 2017.
Sulfonamide Derivatives Synthesis
- Komshina et al. (2020) focused on the synthesis of sulfonamide derivatives containing heterocyclic compounds, highlighting their utility as inhibitors of human carbonic anhydrases Komshina et al., 2020.
Antimicrobial and Antitubercular Agents
- Shingare et al. (2022) synthesized benzene sulfonamide pyrazole oxadiazole derivatives, evaluating them as potential antimicrobial and antitubercular agents Shingare et al., 2022.
Novel Synthesis Methods
- Zhu et al. (2013) developed a method for synthesizing highly substituted 4-sulfonyl-1H-pyrazoles, demonstrating a novel approach in the field of organic chemistry Zhu et al., 2013.
Propriétés
IUPAC Name |
3,5-diethyl-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2S/c1-4-6-8(14(9,12)13)7(5-2)11(3)10-6/h4-5H2,1-3H3,(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDIZQUBZARQMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1C)CC)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




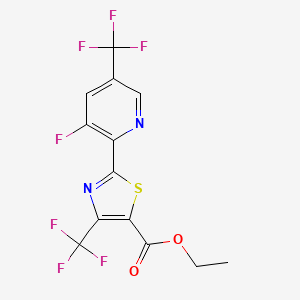

![Methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1447990.png)
![1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine](/img/structure/B1447994.png)

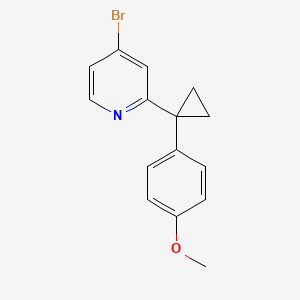
![Methyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate](/img/structure/B1447998.png)
